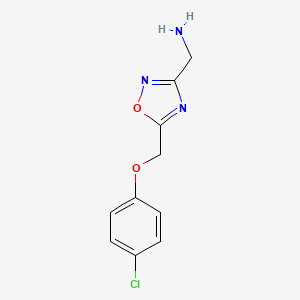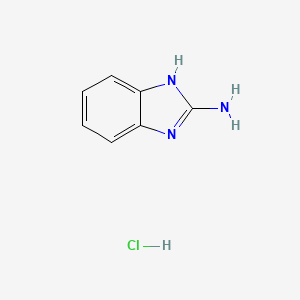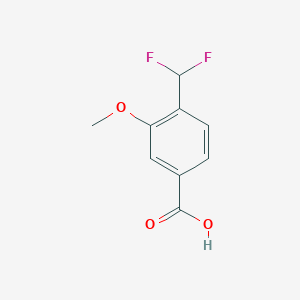
(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the reaction of 4-chlorophenol with a suitable methylating agent to form 4-chlorophenylmethyl ether. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone undergoes cyclization with a suitable carboxylic acid derivative to form the oxadiazole ring. Finally, the oxadiazole is aminated to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions may produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole: This compound has a similar structure but contains a tetrazole ring instead of an oxadiazole ring.
5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: This compound contains a triazole ring and has been studied for its corrosion inhibition properties.
Uniqueness
The uniqueness of (5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and methanamine group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C10H10ClN3O2 |
|---|---|
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-1-3-8(4-2-7)15-6-10-13-9(5-12)14-16-10/h1-4H,5-6,12H2 |
InChI-Schlüssel |
YZLHWUNJDZFITA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC2=NC(=NO2)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)


phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)

![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)



